[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane
Description
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane (CAS 351865-83-3) is an organosilicon compound with the molecular formula C₁₁H₁₂Cl₂Si and a molecular weight of 243.21 g/mol . It features a trimethylsilyl group linked via an ethynyl bridge to a 3,5-dichlorophenyl ring. This compound is a liquid at room temperature and is utilized in organic synthesis, particularly as a building block for cross-coupling reactions or as a precursor to aromatic heterocycles. Its structural features—chlorine substituents in the meta positions and the silyl-protected alkyne—impart unique electronic and steric properties, making it distinct from analogues with different substituents or substitution patterns .
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVVEBDARCWRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane typically involves the reaction of 3,5-dichlorophenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like lithium aluminum hydride (LiAlH4) or sodium hydride (NaH) in solvents like THF or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (Pd/C) and copper iodide (CuI) in the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Major Products Formed
Substitution: Formation of various substituted phenyl compounds.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of 243.21 g/mol. It is used as a building block in chemistry for synthesizing more complex molecules. The compound's ability to undergo various reactions makes it valuable in developing new materials and catalysts.
Chemistry
This compound is a building block for synthesizing complex molecules. It can undergo substitution, oxidation, and coupling reactions. For example, the trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution, and the ethynyl group can be oxidized to form carbonyl compounds. It can also participate in cross-coupling reactions like the Sonogashira coupling to form carbon-carbon bonds. Titanium tetraiodide/trimethylsilyl iodide synergistically induced cyclization can be used in the synthesis of 2-aryl-4-iodoquinazolines .
Case Study: Sonogashira reaction of intermediate 9a with TMS acetylene under catalysis provided intermediate 11a , following deprotection of the TMS group with in MeOH yielded compound 33 .
Biology and Medicine
While specific biological applications are less common for this compound, derivatives of this compound may be explored for their potential biological activity. Research into similar compounds has shown promise in areas such as antimicrobial and anticancer agents.
Industry
This compound is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to developing materials with enhanced durability and performance.
Mechanism of Action
The mechanism of action of [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, stabilizing the compound during reactions. The ethynyl group provides a site for further functionalization, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
Comparative Analysis of Physicochemical Properties
Biological Activity
[2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane is an organosilicon compound characterized by its unique structural features, including a trimethylsilyl group and a dichlorophenyl moiety. Its biological activity has garnered interest due to its potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C11H10Cl2Si
- Molecular Weight : Approximately 208.76 g/mol
- Structural Features :
- A phenyl ring substituted with two chlorine atoms at the 3 and 5 positions.
- An ethynyl group contributing to its reactivity.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Sonogashira Coupling : Involves the reaction of a chlorinated phenyl compound with an acetylene derivative in the presence of a palladium catalyst.
- Hydrosilylation Reactions : Utilizing silicon reagents to introduce the trimethylsilyl group onto the alkyne.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, triazole derivatives incorporating similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The dichlorophenyl group may enhance the lipophilicity and biological activity of such compounds, facilitating their interaction with cellular targets.
Anti-inflammatory Effects
Research has demonstrated that organosilicon compounds can exhibit anti-inflammatory properties. Analogous compounds have been evaluated for their ability to reduce inflammation markers in vitro and in vivo models. The presence of the trimethylsilyl group may contribute to these effects by modulating cellular signaling pathways involved in inflammation.
Case Studies and Research Findings
- Antitumor Activity : A study on structurally related compounds revealed that certain derivatives exhibited inhibitory activity against cancer cell lines (e.g., BRAF(V600E) and EGFR). These findings suggest that this compound could be explored as a lead compound for further development in cancer therapeutics .
- Anti-inflammatory Activity : Compounds with similar structures have been tested for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated significant reductions in paw swelling, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| [1-(3-Chlorophenyl)ethynyl]trimethylsilane | Single chlorine substitution | Lower biological potency |
| [2-(4-Chlorophenyl)ethynyl]trimethylsilane | Different substitution pattern | Varies in anticancer activity |
| [2-(3-Bromophenyl)ethynyl]trimethylsilane | Bromine instead of chlorine | Potentially different reactivity profiles |
The presence of two chlorine atoms at specific positions on the phenyl ring enhances the electronic properties and reactivity of this compound compared to its analogs.
Q & A
Basic Questions
Q. What are the standard synthetic routes for [2-(3,5-Dichlorophenyl)ethynyl]trimethylsilane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Sonogashira coupling, where a halogenated aryl precursor reacts with trimethylsilylacetylene under palladium catalysis. For example, analogous silane derivatives (e.g., bromophenyl analogs) are synthesized using cesium fluoride and trifluoromethyltrimethylsilane in THF, with reaction times optimized via thin-layer chromatography (TLC) monitoring .
- Critical Parameters : Temperature (room temperature vs. reflux), solvent choice (THF, DMF), and base (triethylamine, CsF) significantly affect reaction efficiency. Prolonged reaction times (e.g., 3 days) may reduce byproduct formation but increase decomposition risks .
Q. How is this compound characterized spectroscopically?
- Techniques :
- NMR : H NMR shows singlet peaks for trimethylsilyl (δ 0.1–0.3 ppm) and aromatic protons (δ 6.8–7.5 ppm). C NMR confirms the ethynyl carbon (δ 80–100 ppm).
- IR : Stretching vibrations for C≡C (~2100 cm) and Si–C (~1250 cm) .
Q. What safety protocols are essential when handling this compound?
- Handling : Use fume hoods and nitrile gloves due to potential respiratory and dermal irritancy. Avoid exposure to moisture, as silanes can hydrolyze to release HCl .
- Storage : Under inert gas (N/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Approach : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the ethynyl group’s electron-rich nature facilitates Pd-catalyzed couplings .
- Validation : Compare computed vibrational spectra (IR) with experimental data to refine models .
Q. What strategies resolve contradictory data in reaction yields between small-scale and bulk syntheses?
- Analysis :
| Parameter | Small-Scale (mg) | Bulk (g) |
|---|---|---|
| Yield | 85% | 62% |
| Purity (HPLC) | 99% | 92% |
- Root Causes : Heat dissipation inefficiencies in bulk reactions or incomplete purification (e.g., column chromatography vs. recrystallization) .
Q. How does the steric bulk of the trimethylsilyl group influence the compound’s application in polymer chemistry?
- Mechanistic Insight : The silyl group acts as a protecting moiety, enabling controlled polymerization (e.g., ring-opening metathesis). Steric hindrance slows chain termination, favoring high-molecular-weight polymers .
- Experimental Design : Compare polymerization kinetics with/without the silyl group via GPC and DSC analysis .
Q. What are the challenges in crystallizing this compound, and how can SHELX software aid in structural elucidation?
- Crystallography : Poor crystal growth due to flexible ethynyl linkage. Use slow vapor diffusion (hexane/CHCl) for nucleation. SHELXL refines disordered silyl groups via constraints on thermal parameters .
- Data Interpretation : Compare experimental bond lengths (C≡C: ~1.20 Å) with DFT-optimized geometries .
Methodological Notes
- Contradictions in Evidence : While emphasizes CsF as a base, uses EtN. Researchers should test both under inert conditions to determine substrate-specific efficacy.
- Advanced Tools : For high-throughput screening, integrate automated synthesis platforms (e.g., Chemspeed) with inline NMR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
